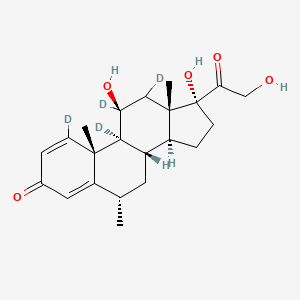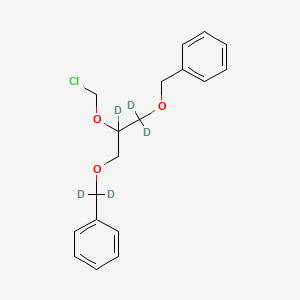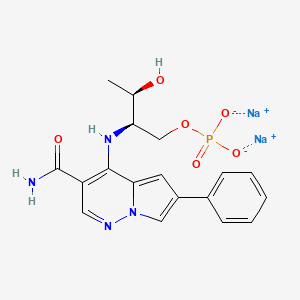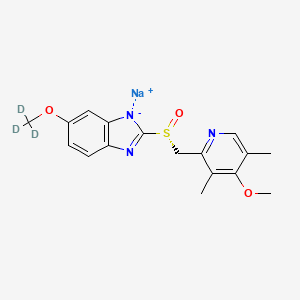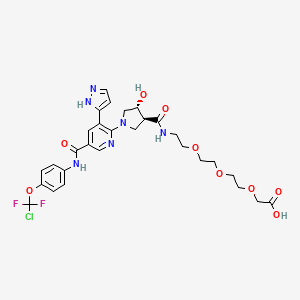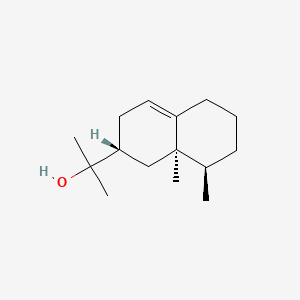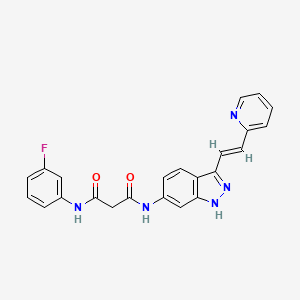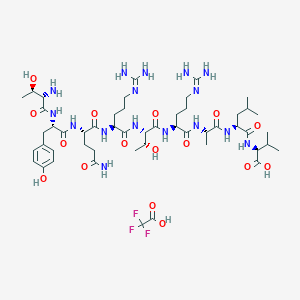
Influenza NP (147-155) (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Influenza NP (147-155) (TFA) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd-restricted epitope, which means it is a specific sequence of amino acids that is recognized by the immune system. The sequence of this peptide is Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val. It is used primarily in scientific research to study immune responses to influenza infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Influenza NP (147-155) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during synthesis.
Major Products: The major products formed from these reactions are modified peptides with altered properties, which can be used to study structure-function relationships .
Applications De Recherche Scientifique
Influenza NP (147-155) (TFA) has several applications in scientific research:
Immunology: It is used to study T-cell responses to influenza infections. The peptide is recognized by cytotoxic T lymphocytes, making it useful for vaccine development and immunotherapy research.
Virology: Researchers use this peptide to understand the mechanisms of viral replication and immune evasion.
Drug Development: It serves as a model peptide for developing antiviral drugs targeting the nucleoprotein of the influenza virus.
Diagnostics: The peptide can be used in assays to detect influenza-specific immune responses in clinical samples
Mécanisme D'action
The mechanism of action of Influenza NP (147-155) (TFA) involves its recognition by the immune system. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. Cytotoxic T lymphocytes recognize this complex and initiate an immune response to eliminate the infected cells. The peptide’s interaction with MHC class I molecules and T-cell receptors is crucial for its immunogenicity .
Comparaison Avec Des Composés Similaires
Influenza NP (147-155): The non-TFA version of the peptide.
Other Influenza Nucleoprotein Epitopes: Peptides derived from different regions of the influenza nucleoprotein.
Comparison: Influenza NP (147-155) (TFA) is unique due to its specific sequence and the presence of TFA, which can influence its solubility and stability. Compared to other nucleoprotein epitopes, it has a distinct immunogenic profile, making it particularly useful for studying specific T-cell responses .
Propriétés
Formule moléculaire |
C50H83F3N16O16 |
|---|---|
Poids moléculaire |
1221.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |
Clé InChI |
VQLHCJHAMBETDG-WBXRSTPVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


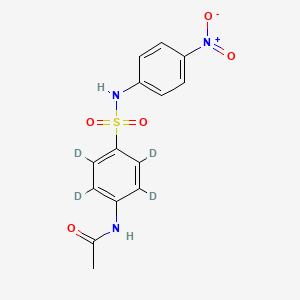
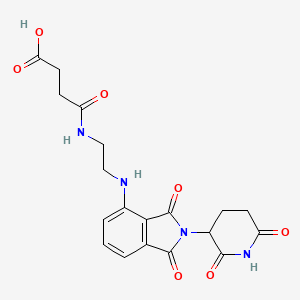
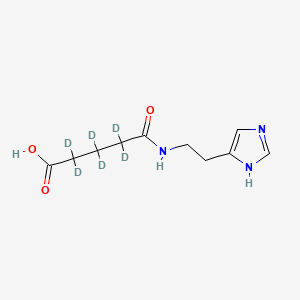
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

